![molecular formula C₄₉H₆₅N₃O₉S B1147436 (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr CAS No. 137143-30-7](/img/new.no-structure.jpg)
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr is a complex organic compound with a unique structure that combines elements of urazole, acetyl, phenylsulfonyl, and cholestene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr typically involves multiple steps, starting with the preparation of the cholestene backbone. This is followed by the introduction of the phenylurazole and phenylsulfonyl groups through a series of reactions involving specific reagents and catalysts. The acetylation of the hydroxyl groups is usually achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, and other biomolecules, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as increased stability, reactivity, or specificity in industrial processes.
Mechanism of Action
The mechanism of action of (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound might inhibit or activate enzymes, alter gene expression, or interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cholestene derivatives and urazole-containing molecules. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr apart is its combination of multiple functional groups in a single molecule
Properties
CAS No. |
137143-30-7 |
|---|---|
Molecular Formula |
C₄₉H₆₅N₃O₉S |
Molecular Weight |
872.12 |
Synonyms |
[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-11-[2-hydroxy-1,4,5-trimethyl-3-(phenylsulfonyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-8a,10a-dimethyl-2-phenyl-4a,13b-etheno-1H,9H-be |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
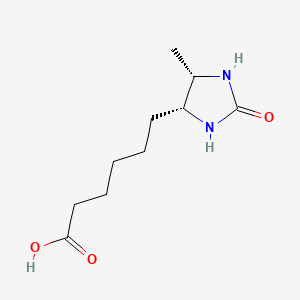
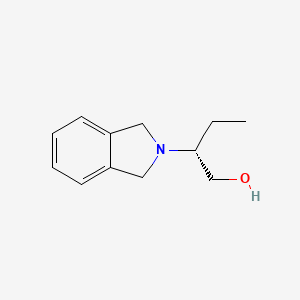
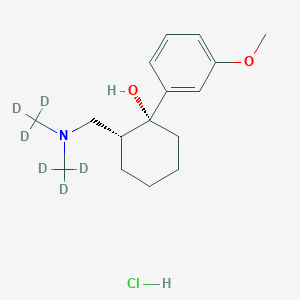
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)
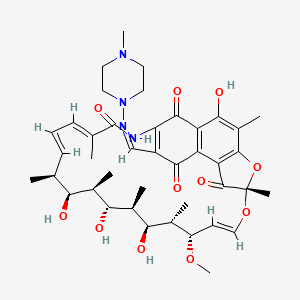
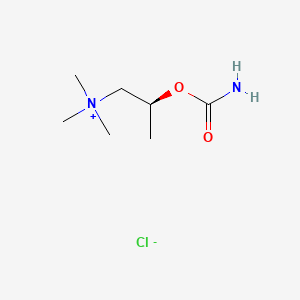
![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
